![molecular formula C15H12N4O4S2 B2465945 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 851130-04-6](/img/structure/B2465945.png)
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,4-benzodioxin ring, an oxadiazole ring, and a thiazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as cyclization, acylation, and amination . For example, 2,3-dihydro-1,4-benzodioxin derivatives can be synthesized by the reaction of 3,4-dichloro-1,2-dihydroxybenzene with epibromohydrin in the presence of a base .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,4-benzodioxin ring is a seven-membered ring with one oxygen atom and one carbon atom. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The thiazole ring is also a five-membered ring, containing one nitrogen atom and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the 1,4-benzodioxin ring can undergo reactions such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. For example, the presence of the 1,4-benzodioxin ring would likely make the compound relatively stable and resistant to oxidation .
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Agents
A series of N-substituted derivatives of 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide have been synthesized and shown to possess antimicrobial properties. These compounds have been evaluated for their activity against various microbial species, with some displaying significant effectiveness. Additionally, their hemolytic activity has been assessed, indicating potential for medical applications in targeting microbial infections (Rehman et al., 2016).
Antioxidant and Antibacterial Activities
These compounds have also been studied for their antioxidant and antibacterial properties. They have demonstrated effectiveness against bacteria like Staphylococcus aureus, with some derivatives exhibiting potent antioxidant activity. This suggests their potential utility in treatments involving oxidative stress-related diseases and bacterial infections (Karanth et al., 2019).
Antitubercular Activity
Some derivatives of this compound class have been assessed for their antitubercular activities. The results from these studies suggest that certain derivatives exhibit promising activities against tuberculosis, showcasing their potential as novel therapeutic agents for this disease (Fathima et al., 2021).
Enzyme Inhibition and Therapeutic Potential
These compounds have been evaluated for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. This indicates their potential as therapeutic agents in treating diseases associated with these enzymes. The in silico studies have further supported their enzyme interaction capabilities (Abbasi et al., 2018).
Orientations Futures
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the biological activities of similar compounds, it could potentially be of interest in the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of SMR000093555 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a major contributor to antibiotic resistance and tolerance .
Mode of Action
SMR000093555 interacts with DnaK, inhibiting the biofilm-forming capacity of Staphylococcus aureus . The interaction between SMR000093555 and DnaK has been confirmed through immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
The inhibition of DnaK by SMR000093555 affects the biofilm formation pathway of Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By inhibiting DnaK, SMR000093555 disrupts this pathway, reducing the viability of the biofilm and potentially improving susceptibility to antimicrobial agents .
Pharmacokinetics
It is known that the compound exhibits a dose-dependent inhibition of biofilm formation . Significant inhibition has been observed at concentrations of 18 µM, 36 µM, and 72 µM
Result of Action
The primary result of SMR000093555’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially improve the effectiveness of antimicrobial treatments and reduce the severity and frequency of infections .
Propriétés
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIRWRKDGMPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

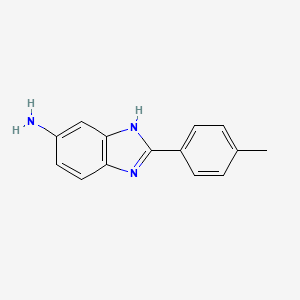
![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)
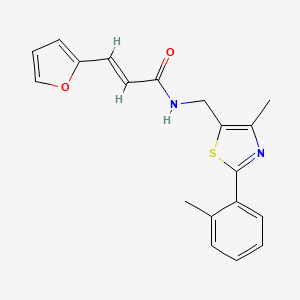

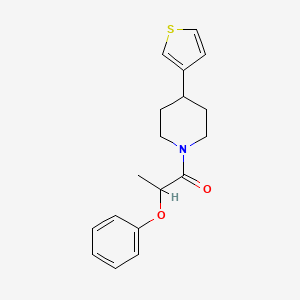

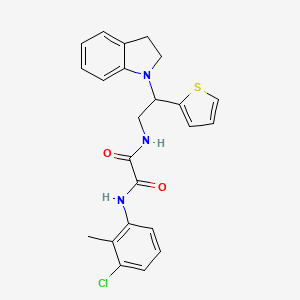
![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)
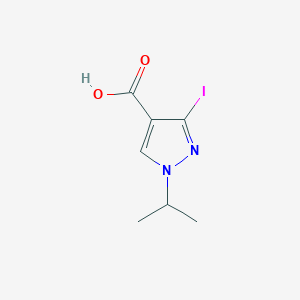
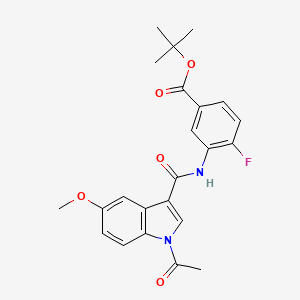


![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)
